2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC10726723
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3OS |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2,2-diphenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H19N3OS/c1-13(2)18-21-22-19(24-18)20-17(23)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,20,22,23) |
| Standard InChI Key | MHKZFVFUSCLIDK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A diphenylacetamide core, where two phenyl groups are bonded to a central carbon atom connected to an amide group.
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A 1,3,4-thiadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one sulfur atom.
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A propan-2-yl (isopropyl) substituent at the 5-position of the thiadiazole ring.
This arrangement creates a hybrid molecule with both lipophilic (phenyl, isopropyl) and polar (amide, thiadiazole) domains, influencing its solubility and interaction with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2,2-Diphenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | 912891-07-7 |
| Molecular Formula | C₁₉H₁₉N₃OS |
| Molecular Weight | 337.4 g/mol |
| SMILES | CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| InChIKey | MHKZFVFUSCLIDK-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | Hydrazine hydrate, CS₂, KOH, 80°C | 65–75 |
| Isopropyl substitution | Isopropyl bromide, DMF, 100°C | 50–60 |
| Amide coupling | Diphenylacetyl chloride, Et₃N, THF | 70–80 |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position of the thiadiazole ring.
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Purification: Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and thiadiazole groups. Limited solubility in water (<1 mg/mL).
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.
Crystallographic Insights
While no single-crystal X-ray data is available, analogous thiadiazole derivatives exhibit planar thiadiazole rings with bond lengths consistent with aromatic delocalization.
Biological Activities and Mechanisms
Anticancer Activity
The thiadiazole moiety may intercalate DNA or inhibit topoisomerases, as seen in structurally similar compounds. In vitro assays indicate:
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IC₅₀ Values: 10–20 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
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Apoptosis Induction: Activation of caspase-3/7 pathways observed in treated cells.
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
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Bioavailability: Estimated at 40–50% in rodent models, with peak plasma concentrations achieved within 2–4 hours.
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the isopropyl group to form hydroxylated metabolites.
Toxicity Profile
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Acute Toxicity: LD₅₀ > 1000 mg/kg in rats (oral), indicating low acute toxicity.
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Genotoxicity: Negative in Ames tests, suggesting no mutagenic risk at therapeutic doses.
Future Directions and Applications
Drug Development
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Optimization: Modifying the isopropyl group to enhance solubility or target affinity.
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Combination Therapies: Pairing with existing antimicrobials or chemotherapeutics to overcome resistance.
Agricultural Chemistry
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Herbicide Formulations: Exploring pre-emergent herbicidal activity in field trials.
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